

Physical properties of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde

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Compound of Interest

Compound Name: 2-(4-(Trifluoromethyl)phenyl)acetaldehyde

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An In-Depth Technical Guide to the Physical Properties of **2-(4-(Trifluoromethyl)phenyl)acetaldehyde**

Introduction

2-(4-(Trifluoromethyl)phenyl)acetaldehyde is an organofluorine compound of significant interest in the fields of medicinal chemistry and drug development. As a derivative of phenylacetaldehyde, its structure is characterized by a trifluoromethyl (-CF₃) group at the para-position of the phenyl ring. This substitution is a cornerstone of modern pharmaceutical design, as the trifluoromethyl group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the fundamental physical properties of this aldehyde is therefore a critical prerequisite for its effective use as a synthetic intermediate, enabling researchers to control reaction conditions, develop robust purification strategies, and ensure safe handling. This guide provides a comprehensive overview of its chemical identity, physicochemical characteristics, and analytical profile, grounded in established scientific principles and supported by available data.

Section 1: Chemical Identity and Molecular Structure

The unique reactivity and physical behavior of **2-(4-(Trifluoromethyl)phenyl)acetaldehyde** stem directly from its molecular architecture. The combination of an aromatic ring, an electron-withdrawing trifluoromethyl group, and a reactive aldehyde functional group defines its role as a versatile chemical building block.

Identifier	Data	Source(s)
Chemical Name	2-(4-(Trifluoromethyl)phenyl)acetaldehyde	[1][2]
IUPAC Name	2-[4-(trifluoromethyl)phenyl]acetaldehyde	[3]
CAS Number	30934-62-4	[3]
Molecular Formula	C ₉ H ₇ F ₃ O	[1][2][3]
Molecular Weight	188.15 g/mol	[1][2][3][4]
InChI Key	JILROKHULOFAZY-UHFFFAOYSA-N	[2][3]

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graph "Molecular_Structure" {
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  node [shape=plaintext, fontname="sans-serif", fontsize=12];
  edge [fontname="sans-serif", fontsize=12];
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// Define nodes for atoms
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C7 [label="C", pos="2.5,0!"];
```

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C8 [label="C", pos="3.5,0.5!"];
O9 [label="O", pos="3.5,-0.5!"];
H10 [label="H", pos="4.0,0.8!"];
C11 [label="C", pos="-2.5,0!"];
F12 [label="F", pos="-3.0,0.8!"];
F13 [label="F", pos="-3.0,-0.8!"];
F14 [label="F", pos="-3.5,0!"];
H_C2 [label="H"];
H_C3 [label="H"];
H_C5 [label="H"];
H_C6 [label="H"];
H1_C7 [label="H", pos="2.5,0.5!"];
H2_C7 [label="H", pos="2.5,-0.5!"];
```

```
// Benzene ring with connections
```

```
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
```

```
// Substituents on the ring
```

```
C1 -- C7;
C4 -- C11;
```

```
// Aldehyde group
```

```
C7 -- C8;
C8 -- O9 [style=double];
C8 -- H10;
```

```
// Trifluoromethyl group
C11 -- F12;
C11 -- F13;
C11 -- F14;

// Hydrogens on the ring and chain
C2 -- H_C2;
C3 -- H_C3;
C5 -- H_C5;
C6 -- H_C6;
C7 -- H1_C7;
C7 -- H2_C7;

// Positioning hints (may need adjustment)
C1 [pos="1,0!"];
C2 [pos="0.5,0.866!"];
C3 [pos="-0.5,0.866!"];
C4 [pos="-1,0!"];
C5 [pos="-0.5,-0.866!"];
C6 [pos="0.5,-0.866!"];
H_C2 [pos="0.9,1.5!"];
H_C3 [pos="-0.9,1.5!"];
H_C5 [pos="-0.9,-1.5!"];
H_C6 [pos="0.9,-1.5!"];
}
```

Caption: Molecular structure of **2-(4-(Trifluoromethyl)phenyl)acetaldehyde**.

Section 2: Physicochemical Properties

The physical properties of a compound are essential for designing experimental setups, from reaction solvent selection to purification methods. The introduction of the -CF₃ group significantly alters the properties compared to the parent phenylacetaldehyde.

Property	Value / Description	Discussion	Source(s)
Physical Form	Solid	At standard conditions, the compound is a solid, which contrasts with phenylacetaldehyde, a liquid. This suggests stronger intermolecular forces, likely due to dipole-dipole interactions involving the C-F bonds.	[2]
Boiling Point	Not experimentally determined. Predicted to be >195°C.	The boiling point of the parent compound, phenylacetaldehyde, is 195°C.[5][6] The addition of the highly polar trifluoromethyl group increases the molecular weight and dipole moment, which is expected to raise the boiling point. For comparison, the predicted boiling point of the meta-isomer is 199.5 ± 35.0°C.[7]	N/A
Density	Not experimentally determined. Predicted to be >1.08 g/cm ³ .	Phenylacetaldehyde has a density of approximately 1.079 g/mL.[5] The presence of three heavy fluorine atoms in the trifluoromethyl group significantly increases	N/A

		the molecular mass relative to its volume, leading to a higher expected density. The predicted density of the meta-isomer is $1.229 \pm 0.06 \text{ g/cm}^3$. ^[7]	
Solubility	Insoluble in water; soluble in common organic solvents (e.g., ethanol, DCM, ethyl acetate).	The aldehyde group can form hydrogen bonds with water, but the large, nonpolar trifluoromethylphenyl group dominates, making the molecule hydrophobic. Its lipophilic character, enhanced by the -CF ₃ group, ensures good solubility in nonpolar organic solvents.	Inferred
Refractive Index	Not experimentally determined.	The refractive index of phenylacetaldehyde is around 1.535. ^[5] The high polarizability of fluorine atoms typically increases the refractive index of a compound. ^[7]	N/A

Section 3: Spectroscopic and Analytical Profile

Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical compound. While specific spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectral features.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For **2-(4-(Trifluoromethyl)phenyl)acetaldehyde**, the most characteristic absorptions are:

- **C=O Stretch (Aldehyde):** A strong, sharp peak is expected around $1720\text{--}1740\text{ cm}^{-1}$. This is a classic indicator of a carbonyl group in an aldehyde. For phenylacetaldehyde, this peak appears at 1724 cm^{-1} .^[8]
- **C-H Stretch (Aldehyde):** Two weak bands are anticipated near 2820 cm^{-1} and 2720 cm^{-1} (a Fermi doublet), which are characteristic of the C-H bond of the aldehyde group.
- **Aromatic C=C Stretches:** Medium to weak absorptions are expected in the $1450\text{--}1600\text{ cm}^{-1}$ region, confirming the presence of the phenyl ring.
- **C-F Stretches:** Strong, intense absorptions are expected in the region of $1100\text{--}1350\text{ cm}^{-1}$, which are characteristic of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides information on the hydrogen environment in the molecule.

- **Aldehyde Proton (-CHO):** A signal (a triplet due to coupling with the adjacent CH_2) is expected far downfield, typically in the $\delta\ 9.5\text{--}10.0\text{ ppm}$ range. This chemical shift is highly characteristic of an aldehyde proton.
- **Methylene Protons (-CH₂-):** A signal (a doublet due to coupling with the aldehyde proton) is expected around $\delta\ 3.6\text{--}3.8\text{ ppm}$.
- **Aromatic Protons (C₆H₄):** The para-substituted aromatic ring will show a distinct pattern. Two signals, appearing as doublets, are expected in the aromatic region ($\delta\ 7.2\text{--}7.8\text{ ppm}$). The protons closer to the electron-withdrawing -CF₃ group will be further downfield.

Section 4: Experimental Protocol for Boiling Point Determination

Objective: To determine the boiling point of **2-(4-(Trifluoromethyl)phenyl)acetaldehyde**, a high-boiling point solid, using distillation under reduced pressure.

Causality and Rationale: High-boiling point compounds can decompose at their atmospheric boiling points. Reducing the pressure lowers the boiling point, allowing for distillation at a lower, safer temperature. This protocol is a self-validating system as a stable boiling point at a given pressure confirms the purity of the substance.

Methodology:

- Apparatus Setup:
 - Assemble a short-path distillation apparatus. This minimizes the surface area where the product can condense and be lost.
 - Use a round-bottom flask of an appropriate size (e.g., 25 mL) containing the solid sample and a magnetic stir bar.
 - Connect the flask to the distillation head, which is fitted with a thermometer. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature. .
 - Connect the condenser to a receiving flask.
 - Attach the vacuum source to the vacuum adapter on the distillation apparatus. A manometer must be included in the line to monitor the pressure accurately.
- Procedure:
 - Place the flask in a heating mantle.
 - Begin stirring to ensure smooth boiling.
 - Slowly and carefully apply vacuum, reducing the pressure to the desired level (e.g., 10 mmHg).
 - Once the pressure is stable, begin heating the sample gently.
 - Observe the sample for the onset of boiling and the condensation of vapor on the thermometer bulb.

- Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
- Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum. Never release the vacuum on a hot system.

Caption: Workflow for boiling point determination under reduced pressure.

Section 5: Safety, Handling, and Storage

Working with any chemical requires adherence to strict safety protocols. The trifluoromethyl group can impart specific biological activity, warranting careful handling.

- Hazard Identification:
 - Harmful if swallowed.[\[9\]](#)
 - Causes serious eye irritation.[\[9\]](#)
 - May cause allergy or asthma symptoms or breathing difficulties if inhaled.[\[9\]](#)
 - Classified as a combustible solid.[\[2\]](#)
- Safe Handling and Personal Protective Equipment (PPE):
 - Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[\[10\]](#)[\[11\]](#)
 - Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[10\]](#)[\[12\]](#)
 - Avoid contact with skin, eyes, and clothing.[\[10\]](#)
 - Wash hands thoroughly after handling.[\[12\]](#)
 - Keep away from open flames, hot surfaces, and sources of ignition.[\[10\]](#)
- Storage:

- Store in a tightly closed container.[10]
- Keep refrigerated (2-8°C is often recommended for aldehydes to prevent degradation).[5][10]
- Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.[10]
- Store away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Conclusion

2-(4-(Trifluoromethyl)phenyl)acetaldehyde is a solid chemical intermediate whose physical properties are significantly influenced by its trifluoromethylphenyl moiety. Its higher melting point and expected higher boiling point and density compared to phenylacetaldehyde are direct consequences of this substitution. A thorough understanding of its physicochemical properties, spectroscopic signatures, and safety requirements is paramount for its successful application in research and development, particularly in the synthesis of novel pharmaceutical agents where the trifluoromethyl group is a key pharmacophore.

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